molecular formula C12H14N2S B8344919 5-Cyclopentylthiomethyl-pyridine-2-carbonitrile

5-Cyclopentylthiomethyl-pyridine-2-carbonitrile

Cat. No. B8344919
M. Wt: 218.32 g/mol
InChI Key: YNEOBVWYAPXEDZ-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Set up reaction in 3 separate flasks. To flask number 1 slurry 2-chloro-5-cyclopentylthiomethyl-pyridine (1 g, 4.4 mmol) and copper(I) cyanide (0.78 g, 8.7 mmol) in DMF (5 mL). To flask number 2 slurry 2-chloro-5-cyclopentylthiolmethyl-pyridine (1 g, 4.4 mmol) and copper(I) cyanide (0.78 g, 8.7 mmol) in DMF (5 mL). To flask number 3 slurry 2-chloro-5-cyclopentyl-thiomethyl-pyridine (2 g, 8.8 mmol) and copper(I) cyanide (1.6 g, 17.6 mmol) in DMF (10 mL). Stir each reaction in a sealed flask at 170° C. for 16 h. Follow the reactions by GC/MS. Cool all reaction flasks to room temperature. Combine the flask contents and pour into a solution of NH4OH (120 mL) and hexane/EtOAc (1:1, 100 mL). Collect the organic phase and extract the aqueous phase twice with hexane/EtOAc (1:1, 100 mL). Concentrate in vacuo the combined organic extracts. Purify by chromatography on silica gel (90 g) eluting with hexane/EtOAc (49:1 to 4:1 gradient) to obtain the desired intermediate (2 g, 40%) that contains approximately 10% starting material. Use the material in the next step without additional purification. MS (APCI+) m/z: 218 (M)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
copper(I) cyanide
Quantity
0.78 g
Type
reactant
Reaction Step Four
[Compound]
Name
2-chloro-5-cyclopentylthiolmethyl-pyridine
Quantity
1 g
Type
reactant
Reaction Step Five
Name
copper(I) cyanide
Quantity
0.78 g
Type
reactant
Reaction Step Six
[Compound]
Name
2-chloro-5-cyclopentyl-thiomethyl-pyridine
Quantity
2 g
Type
reactant
Reaction Step Seven
Name
copper(I) cyanide
Quantity
1.6 g
Type
reactant
Reaction Step Eight
Name
Quantity
120 mL
Type
reactant
Reaction Step Nine
Name
hexane EtOAc
Quantity
100 mL
Type
reactant
Reaction Step Nine
Name
Quantity
5 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][S:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:4][N:3]=1.[Cu][C:16]#[N:17].[NH4+].[OH-].CCCCCC.CCOC(C)=O>CN(C=O)C>[CH:10]1([S:9][CH2:8][C:5]2[CH:6]=[CH:7][C:2]([C:16]#[N:17])=[N:3][CH:4]=2)[CH2:14][CH2:13][CH2:12][CH2:11]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CSC1CCCC1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
copper(I) cyanide
Quantity
0.78 g
Type
reactant
Smiles
[Cu]C#N
Step Five
Name
2-chloro-5-cyclopentylthiolmethyl-pyridine
Quantity
1 g
Type
reactant
Smiles
Step Six
Name
copper(I) cyanide
Quantity
0.78 g
Type
reactant
Smiles
[Cu]C#N
Step Seven
Name
2-chloro-5-cyclopentyl-thiomethyl-pyridine
Quantity
2 g
Type
reactant
Smiles
Step Eight
Name
copper(I) cyanide
Quantity
1.6 g
Type
reactant
Smiles
[Cu]C#N
Step Nine
Name
Quantity
120 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
hexane EtOAc
Quantity
100 mL
Type
reactant
Smiles
CCCCCC.CCOC(=O)C
Step Ten
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction in 3
CUSTOM
Type
CUSTOM
Details
separate flasks
CUSTOM
Type
CUSTOM
Details
each reaction in a sealed flask at 170° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Collect the organic phase
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase twice with hexane/EtOAc (1:1, 100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo the combined organic extracts
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel (90 g)
WASH
Type
WASH
Details
eluting with hexane/EtOAc (49:1 to 4:1 gradient)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)SCC=1C=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 208.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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